(+)-Usnic acid

Vue d'ensemble

Description

L’acide D-usnique est un dérivé de dibenzofurane naturel que l’on trouve dans plusieurs espèces de lichens. Il a été isolé pour la première fois par le scientifique allemand W. Knop en 1844 et a depuis été identifié dans de nombreux genres de lichens, y compris Usnea, Cladonia, Hypotrachyna, Lecanora, Ramalina, Evernia, Parmelia et Alectoria . Ce composé est connu pour sa couleur jaune et son goût amer et existe sous forme D et L, ainsi que sous forme racémique . L’acide D-usnique a été étudié de manière approfondie en raison de ses diverses activités pharmacologiques, notamment ses propriétés antimicrobiennes, antitumorales, antivirales et antiparasitaires .

Méthodes De Préparation

La principale méthode de préparation de l’acide D-usnique implique l’extraction de lichens à l’aide de solvants organiques, suivie de la précipitation ou de la recristallisation du produit cible à partir de l’extrait . L’acide D-usnique est facilement soluble dans le benzène, le chloroforme, l’alcool pentylique et l’acide acétique glacial . Les méthodes de production industrielle impliquent souvent l’optimisation des conditions d’extraction en utilisant des techniques telles que l’extraction par reflux thermique, l’extraction par agitation et l’extraction assistée par ultrasons . Ces méthodes visent à maximiser le rendement et la pureté tout en minimisant l’utilisation de solvants nocifs.

Analyse Des Réactions Chimiques

L’acide D-usnique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’acide D-usnique peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés dihydro .

4. Applications de la Recherche Scientifique

L’acide D-usnique a de nombreuses applications de recherche scientifique dans divers domaines :

Applications De Recherche Scientifique

Antimicrobial Properties

(+)-Usnic acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has been shown to inhibit the growth of multi-resistant strains of Streptococcus aureus and enterococci, making it a candidate for addressing antibiotic resistance issues in clinical settings. Notably, the compound selectively targets Streptococcus mutans, a primary contributor to dental caries, without adversely affecting beneficial oral flora .

Anticancer Effects

Research indicates that this compound possesses significant anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including human prostate cancer (LNCaP), colon carcinoma (HCT-116), and leukemia (U937). The mechanism involves inducing apoptosis through caspase-dependent pathways and cell cycle arrest in the S-phase . The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Year | Mechanism of Action |

|---|---|---|---|

| Human prostate cancer LNCaP | 77.5 | 2018 | Apoptosis induction |

| Human colon carcinoma HCT-116 p53+/+ | 157.2 | 2011 | Cell cycle arrest |

| Human leukemia U937 | 90.90 (24h) | 2020 | Caspase-dependent apoptosis |

| Murine lymphocytic leukemia L1210 | 6 | 2004 | Apoptosis induction |

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB). This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

Wound Healing

Studies have indicated that this compound promotes wound healing by enhancing fibroblast proliferation and collagen synthesis. Its antimicrobial properties also contribute to preventing infections during the healing process .

Toxicity and Safety Profile

While this compound shows promising therapeutic benefits, its safety profile is a critical consideration. Research indicates that hepatotoxicity can occur at high doses, necessitating careful evaluation of dosage in clinical applications . The following table outlines key toxicity findings:

| Study Focus | Findings |

|---|---|

| Hepatotoxicity | Dose-dependent liver injury observed |

| Contact Dermatitis | Skin irritation reported in sensitive individuals |

Applications in Agriculture

In addition to its biomedical applications, this compound has potential uses in agriculture as a natural herbicide due to its inhibitory effects on specific plant enzymes. This property can be harnessed for developing environmentally friendly pest control methods .

Cosmetic Industry Applications

The ultraviolet absorption properties of this compound suggest its utility in cosmetic formulations as a natural sunscreen agent. Its antioxidant capabilities also make it suitable for products aimed at skin protection against oxidative stress .

Mécanisme D'action

Le mécanisme d’action de l’acide D-usnique implique une perturbation de la fonction mitochondriale, des changements dans le stress oxydatif et l’induction de la mort cellulaire . Il agit comme un protonophore, perturbant le gradient de protons à travers les membranes mitochondriales et conduisant à une diminution de la production d’ATP . Cette perturbation déclenche un stress oxydatif et l’apoptose dans les cellules. L’acide D-usnique cible également des enzymes et des voies spécifiques impliquées dans la survie et la prolifération cellulaire, ce qui le rend efficace contre divers agents pathogènes et cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L’acide D-usnique est unique parmi les métabolites des lichens en raison de ses diverses activités biologiques et de sa complexité structurelle. Des composés similaires comprennent d’autres dérivés de dibenzofurane tels que l’acide L-usnique, qui partage de nombreuses propriétés similaires mais diffère par son activité optique . D’autres composés apparentés comprennent les depsides et les depsidones, qui sont également produits par les lichens et présentent des activités antimicrobiennes et antioxydantes similaires . L’acide D-usnique se distingue par sa plus grande puissance et son spectre plus large d’activités biologiques .

Activité Biologique

(+)-Usnic acid, a natural compound predominantly found in lichens, has garnered significant attention in scientific research due to its diverse biological activities. This article explores the multifaceted biological effects of this compound, including its antimicrobial, antiviral, anti-inflammatory, and antiproliferative properties, supported by various studies and case reports.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Exhibits effectiveness against a range of pathogens, including bacteria and fungi.

- Antiviral Activity : Demonstrated activity against viruses such as Epstein-Barr virus and H1N1 influenza.

- Anti-inflammatory Activity : Reduces inflammation through various biochemical pathways.

- Antiproliferative Activity : Inhibits cancer cell growth across different tumor types.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antiviral Activity

This compound has shown promising antiviral effects, particularly against several viruses:

- Influenza Virus : Studies have demonstrated that it inhibits the replication of the H1N1 virus. Its derivatives have been synthesized to enhance this activity.

- SARS-CoV-2 : Recent studies indicate that this compound can bind to critical viral proteins, suggesting potential as a therapeutic agent against COVID-19.

Case Study: Antiviral Efficacy

In a study involving mice infected with H1N1, administration of a usnic acid derivative resulted in a significant reduction of viral load and mortality compared to untreated controls .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory cytokines. It significantly reduces levels of TNF-α and nitric oxide in activated macrophages.

| Inflammatory Marker | Effect of Usnic Acid |

|---|---|

| TNF-α | Decreased production |

| Nitric Oxide | Inhibition of synthesis |

| IL-6 | Downregulation |

Studies have shown that at a dosage of 100 mg/kg, the anti-inflammatory effects were comparable to ibuprofen .

Antiproliferative Activity

This compound has been evaluated for its anticancer properties across various cell lines:

- Breast Cancer : Exhibited cytotoxicity against MCF-7 and MDA-MB-231 cell lines with IC50 values ranging from 23.7 µM to 75.7 µM.

- Leukemia : Inhibited proliferation in P388 leukemia cells with significant cytotoxic effects noted at concentrations as low as 50 µg/mL .

Research Findings

A study demonstrated that usnic acid induced apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .

Toxicity Considerations

While this compound exhibits numerous beneficial effects, it is essential to consider its toxicity profile. Reports indicate that high doses can lead to hepatotoxicity and gastrointestinal disturbances. Clinical trials have noted side effects such as elevated liver enzymes and gastrointestinal discomfort when used therapeutically for conditions like tuberculosis .

Propriétés

Numéro CAS |

7562-61-0 |

|---|---|

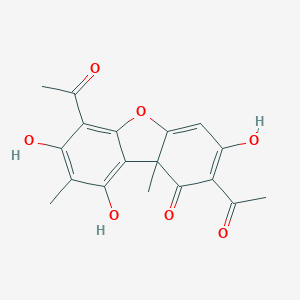

Formule moléculaire |

C18H16O7 |

Poids moléculaire |

344.3 g/mol |

Nom IUPAC |

(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1 |

Clé InChI |

WEYVVCKOOFYHRW-SFHVURJKSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |

SMILES isomérique |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |

SMILES canonique |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |

Key on ui other cas no. |

97889-91-3 |

Pictogrammes |

Irritant |

Synonymes |

2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.